N-(2,3-dihydro-1H-inden-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic organic compound Its structure includes an indene moiety, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Piperidine Ring Formation: The piperidine ring can be constructed using methods such as reductive amination or cyclization of appropriate precursors.
Carboxamide Formation: The carboxamide group is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions could target the carboxamide group or the piperidine ring.
Substitution: Substitution reactions may occur at various positions on the indene or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide may have various scientific research applications:
Chemistry: As a building block in organic synthesis for the development of new materials or pharmaceuticals.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide: can be compared with other compounds containing indene, piperidine, or carboxamide groups.
Unique Features: Its unique combination of these moieties may confer specific properties or activities not found in other similar compounds.
List of Similar Compounds
Indene Derivatives: Compounds containing the indene moiety.
Piperidine Derivatives: Compounds with a piperidine ring.
Carboxamide Derivatives: Compounds featuring a carboxamide group.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-20(2,3)19(24)22-11-9-15(10-12-22)18(23)21-17-8-7-14-5-4-6-16(14)13-17/h7-8,13,15H,4-6,9-12H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZCVRDPJFYFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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